2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol involves multifaceted chemical strategies. For example, the synthesis of dihydroquinazolin-4(1H)-one derivatives, which are structurally related, can be achieved via a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol (Niknam, Jafarpour, & Niknam, 2011). Similarly, methods have been developed for the one-step synthesis of substituted dihydro- and tetrahydroisoquinolines, showcasing the versatility of propargylic alcohols in intramolecular reactions facilitated by metal catalysts (Huang, Shen, Wang, & Zhou, 2008).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their chemical behavior and interaction. While specific analyses of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol are not provided, related research indicates the importance of the dihydroisoquinoline scaffold in facilitating various chemical transformations, contributing to the understanding of its molecular interactions and reactivity patterns.
Chemical Reactions and Properties
Isoquinoline derivatives engage in a range of chemical reactions. For example, they can undergo oxidative coupling or react through intramolecular Friedel-Crafts reactions, as demonstrated in the synthesis of various complex structures (Chauhan, Ravi, Kant, & Yadav, 2017). These reactions underscore the reactivity of the isoquinoline nucleus and its utility in organic synthesis.
Scientific Research Applications
Synthesis and Anticancer Potential
A significant application of derivatives of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is in the synthesis of compounds with potential anticancer properties. Saleh et al. (2020) explored the synthesis of novel annulated dihydroisoquinoline heterocycles and assessed their cytotoxicity against various cancer cell lines, including breast, liver, and colorectal carcinomas. The study found these compounds showed promising results in in vitro antitumor screening, comparable to the standard anticancer drug doxorubicin (Saleh et al., 2020).
Synthesis and Cytotoxicity of Spirooxindoles
The synthesis of dispirooxindoles from derivatives of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol through a three-component reaction was studied by Huang et al. (2018). They explored their cytotoxicity against breast and liver cancer cells, indicating the potential of these compounds as lead compounds for medicinal applications (Huang et al., 2018).
Electrochemical Properties in Phthalocyanine Derivatives
A study by Aktaş et al. (2013) focused on the synthesis and characterization of phthalocyanine derivatives containing 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol. These compounds exhibited significant electrochemical and spectroelectrochemical properties, suggesting their potential application in electronic materials (Aktaş et al., 2013).
Synthesis and Antimicrobial Activity
Ansari and Khan (2017) investigated the synthesis and antimicrobial activity of quinoline-pyrazoline-based coumarinyl thiazole derivatives, which included 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol. The compounds demonstrated notable antimicrobial activity, highlighting their potential as antimicrobial agents (Ansari & Khan, 2017).
Catalytic Synthesis of Dihydroquinazolinones
Niknam et al. (2011) reported the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using silica-bonded N-propylsulfamic acid as a catalyst, a process involving the use of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol. This method highlights the compound's role in facilitating efficient synthesis reactions (Niknam et al., 2011).
Psychotropic and Anti-Inflammatory Activities
Zablotskaya et al. (2013) synthesized new derivatives of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities. The study found these compounds to have sedative effects, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines (Zablotskaya et al., 2013).
Photoreactions in Ethanol
Research by Steiner and Ulrich (1989) included studies on the magnetic field effects in chemical kinetics, specifically mentioning photoreactions of quinoline and isoquinoline derivatives in ethanol, which are relevant to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol (Steiner & Ulrich, 1989).
Future Directions
The future directions for “2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” and its derivatives could involve further exploration of their biological activities . The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans could be a potential area of research .
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-7-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRXAYDWKJAYPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289097 | |
Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
CAS RN |
88014-15-7 | |
Record name | 88014-15-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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